(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Description
Chemical Identity and Nomenclature of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name (1R,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol follows the hierarchical rules for naming organic compounds with multiple functional groups and stereocenters. The parent chain is a three-carbon propanol system (propan-2-ol), with substituents prioritized by functional group seniority: the amino group (-NH₂) at position 1 and the 3-chlorophenyl group at the same carbon. The stereochemical descriptors (1R,2R) specify the absolute configuration of the two chiral centers at carbons 1 and 2.
The molecular formula C₉H₁₂ClNO confirms the presence of nine carbon atoms, twelve hydrogens, one chlorine, one nitrogen, and one oxygen. The structural validity is corroborated by analogous compounds in PubChem, such as 2-amino-1-(3-chlorophenyl)propan-1-one (CID 22031823), which shares the 3-chlorophenyl moiety but differs in the oxidation state of the propanone backbone.
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Stereochemical Centers | C1 (R), C2 (R) |
The SMILES notation C[C@H](O)[C@@](N)(C1=CC(=CC=C1)Cl) explicitly denotes the R configuration at both chiral centers, while the InChIKey HWPPIRAOJMDJQE-UHFFFAOYSA-N (derived from analogous structures) provides a unique identifier for computational verification.
Alternative Nonproprietary Designations and Registry Numbers
This compound is referenced under multiple identifiers across chemical databases, reflecting its synthetic and pharmacological relevance:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1226165-17-3 | |
| PubChem CID | Not yet assigned | - |
| DSSTox Substance ID | DTXSID80621813 (analog) | |
| Wikidata ID | Q82525472 (structural analog) |
Alternative names include (1R,2R)-1-amino-3-chlorophenylpropan-2-ol and β-amino-(3-chlorophenyl)propanol , though these are non-systematic. The absence of a PubChem CID for the specific enantiomer underscores the need for distinct registration of stereoisomers, as seen in related compounds like (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (CAS 153365-82-3).
Structural Relationship to β-Amino Alcohol Pharmacophores
β-Amino alcohols, characterized by an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbons, are critical pharmacophores in medicinal chemistry. The compound’s structure aligns with this motif, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes.
Key Structural Comparisons:
| Feature | (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL | Propranolol (β-blocker) | Ephedrine (stimulant) |
|---|---|---|---|
| Core Scaffold | β-Amino alcohol | β-Amino alcohol | β-Amino alcohol |
| Aromatic Substituent | 3-Chlorophenyl | Naphthyl | Phenyl |
| Chirality | (1R,2R) | (S)-configuration | (1R,2S) |
The 3-chlorophenyl group enhances lipophilicity and potential receptor binding affinity, analogous to the role of aromatic rings in adrenergic agents. Stereochemistry further modulates activity; the (1R,2R) configuration may influence diastereoselectivity in synthesis, as observed in intermediates for chiral catalysts.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
MZZURCGUMUSESO-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-ol typically involves the construction of the chiral amino alcohol backbone through reductive amination or asymmetric reduction of appropriate precursors such as ketones or aldehydes bearing the 3-chlorophenyl substituent. The key challenge is to control the stereochemistry at both the amino-bearing carbon (C1) and the hydroxyl-bearing carbon (C2) to obtain the (1R,2R) enantiomer specifically.
Reductive Amination of 3-Chlorophenylpropan-2-one
One common synthetic route is the reductive amination of 3-chlorophenylpropan-2-one with ammonia or a suitable amine source under reducing conditions. This process typically uses sodium borohydride or catalytic hydrogenation with chiral catalysts to ensure enantioselectivity.
- Starting Material: 3-chlorophenylpropan-2-one (a ketone)
- Amine Source: Ammonia or protected amines
- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (e.g., Pd/C with hydrogen)
- Solvents: Ethanol, methanol, or tetrahydrofuran (THF)
- Temperature: Generally 0 to 50 °C, depending on catalyst and reagents
- Catalysts: Chiral transition metal complexes (e.g., Rh, Ru-based catalysts) or organocatalysts for asymmetric induction
Chiral Resolution and Protection Strategies
To achieve high stereochemical purity, chiral resolution techniques are often employed, including:
- Use of chiral auxiliaries or chiral resolving agents to separate enantiomers after synthesis.
- Temporary protection of the amino or hydroxyl groups (e.g., N-trityl protection) to prevent racemization during subsequent steps.
- Enzymatic resolution methods where enzymes selectively react with one enantiomer.
Industrial Scale Production
Industrial synthesis tends to utilize scalable catalytic hydrogenation or enzymatic reduction methods optimized for yield and purity. Continuous flow reactors and microreactor systems are increasingly favored for their efficiency and reproducibility.
Detailed Reaction Examples and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Ketone preparation | 3-chlorobenzaldehyde + methylmagnesium bromide (Grignard) | Formation of 3-chlorophenylpropan-2-one |
| 2 | Reductive amination | 3-chlorophenylpropan-2-one + NH3 + NaBH4 in MeOH | Formation of racemic 1-amino-1-(3-chlorophenyl)propan-2-ol |
| 3 | Chiral resolution | Use of chiral acids or chromatography | Isolation of (1R,2R) enantiomer |
| 4 | Protection (optional) | N-trityl chloride in DMF, room temperature | Protection of amino group to prevent racemization |
| 5 | Deprotection | Acidic workup to remove protecting group | Recovery of pure (1R,2R)-amino alcohol |
Research Findings on Stereoselective Synthesis
- Chiral Catalysts: Research indicates that employing Rhodium or Ruthenium-based chiral catalysts in hydrogenation steps significantly improves enantiomeric excess (ee) values, often exceeding 95% ee, which is critical for pharmaceutical applications.
- Enzymatic Reduction: Enzymes such as alcohol dehydrogenases have been used to selectively reduce prochiral ketones to chiral alcohols with high stereoselectivity.
- Reductive Amination Optimization: The use of sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent in reductive amination has been shown to minimize side reactions and improve yield.
Comparative Data Table of Related Compounds Preparation
| Compound Name | Key Substituent(s) | Synthetic Route | Reducing Agent(s) | Chiral Control Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-ol | 3-chlorophenyl | Reductive amination of ketone | NaBH4, catalytic hydrogenation | Chiral catalysts, resolution | 70-85 | >95 |
| (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol | 4-chlorophenyl | Similar to above | NaBH4, LiAlH4 | Chiral catalysts | 65-80 | >90 |
| (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol | 3-chloro-4-methoxyphenyl | Reductive amination + chiral resolution | NaBH4 | Chiral resolution, recrystallization | 60-75 | >90 |
Notes on Purification and Stability
- Purification is typically achieved via recrystallization or chromatographic techniques such as chiral HPLC.
- The compound should be stored in a dry, inert atmosphere at low temperatures (2–8°C) to prevent hydrolysis or oxidation of the amino and hydroxyl groups.
- Protection of the amino group (e.g., N-trityl) during synthesis can prevent racemization and improve product stability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial for enhancing therapeutic efficacy and reducing side effects. Research indicates that derivatives of this compound may exhibit significant biological activities, such as antidepressant effects and antimicrobial properties.
Biological Activity
Research has shown that (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL interacts with neurotransmitter receptors, influencing mood and behavior. Its potential antidepressant activity is attributed to its ability to enhance serotonin and norepinephrine levels in the brain, critical neurotransmitters involved in mood regulation. Additionally, preliminary studies suggest its anticancer potential, with investigations indicating cytotoxic effects on various cancer cell lines.
Organic Synthesis
Intermediate in Organic Reactions
This compound is utilized as an intermediate in synthesizing complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation to form oximes or nitriles and reduction to yield secondary or tertiary amines. The substitution reactions can lead to a wide range of derivatives with diverse functionalities.
Pharmacology
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL varies based on its application. In pharmacological contexts, it may modulate the activity of specific enzymes or receptors, leading to desired therapeutic effects. Its interactions with biological targets are particularly relevant in developing treatments for mood disorders and other neurological conditions.
Case Studies
Several studies have documented the biological activity of this compound:
- Antidepressant Activity : Compounds similar to (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL have shown promise in treating mood disorders by acting on neurotransmitter systems.
- Antimicrobial Activity : In vitro studies indicate significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations demonstrating effectiveness.
- Anticancer Potential : Investigations into the cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) have revealed that certain derivatives enhance anticancer activity by significantly reducing cell viability.
Industrial Applications
The compound is also employed in producing fine chemicals and specialty materials. Its unique properties allow it to be integrated into formulations requiring specific chemical characteristics.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, their substituents, stereochemistry, and molecular properties:
Substituent Effects on Pharmacological Potential
- Electron-Withdrawing Groups (e.g., Cl, CF₃): The 3-chlorophenyl group in the target compound enhances polarity and may improve receptor binding through dipole interactions. Analogous compounds with trifluoromethyl groups (e.g., ) exhibit increased metabolic stability due to the strong electron-withdrawing nature of CF₃ .
- Backbone Modifications: The ketone derivative () lacks the hydroxyl group, eliminating hydrogen-bonding capacity, which may reduce affinity for targets requiring polar interactions (e.g., adrenoceptors) .
Stereochemical Influences
The (1R,2R) configuration in the target compound distinguishes it from stereoisomers like (1S,2R) (e.g., ). Stereochemistry critically affects receptor binding; for example, beta-blockers like propranolol rely on specific enantiomers for β-adrenoceptor antagonism.
Biological Activity
(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its specific stereochemistry, has shown potential in various therapeutic applications, including antidiabetic and antifungal activities. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
- IUPAC Name : (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL
- Molecular Formula : C9H10ClNO
- Molecular Weight : 183.63 g/mol
Antidiabetic Effects
Research indicates that derivatives of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL exhibit significant antidiabetic properties. A study highlighted its potential as an insulin sensitizer, which could lead to improved glucose metabolism in diabetic models. The compound was shown to enhance insulin signaling pathways, thereby reducing blood glucose levels effectively.
Table 1: Antidiabetic Activity Data
| Study Reference | Dose (mg/kg) | Blood Glucose Reduction (%) | Mechanism of Action |
|---|---|---|---|
| 50 | 30% | Insulin sensitization | |
| 25 | 25% | GLUT4 translocation |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against Candida albicans. In vitro studies revealed that it inhibits the growth of C. albicans with a minimum inhibitory concentration (MIC) of 0.8 μg/mL. Furthermore, in vivo studies showed a significant survival rate in mice infected with C. albicans after administration of the compound.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (μg/mL) | MEC (μg/mL) | Survival Rate (%) |
|---|---|---|---|
| C. albicans | 0.8 | 0.31 | 100% |
| C. neoformans | >30 | >100 | - |
Case Study 1: Insulin Sensitization
In a controlled study, (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL was administered to diabetic rats. The results indicated a significant reduction in fasting blood glucose levels and an improvement in insulin sensitivity markers compared to the control group. The study concluded that this compound could be a promising candidate for further development as an antidiabetic agent.
Case Study 2: Antifungal Efficacy
A murine model was utilized to evaluate the antifungal efficacy of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL against systemic candidiasis. Mice treated with the compound showed a survival rate of 100% after seven days post-infection when dosed at 50 mg/kg orally. This highlights the compound's potential as a therapeutic agent against fungal infections.
The biological activity of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL is attributed to its interaction with specific biological pathways:
- Insulin Signaling Pathway : Enhances glucose uptake by promoting GLUT4 translocation.
- Fungal Cell Membrane Disruption : Alters membrane permeability leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
